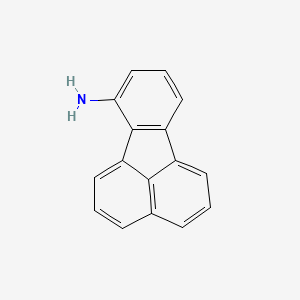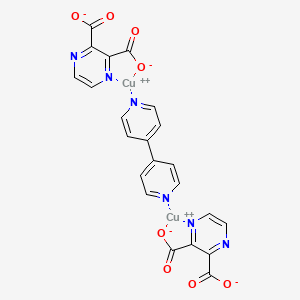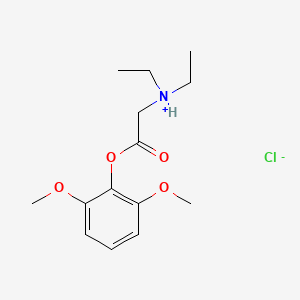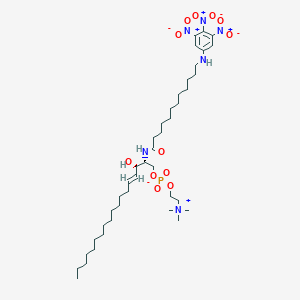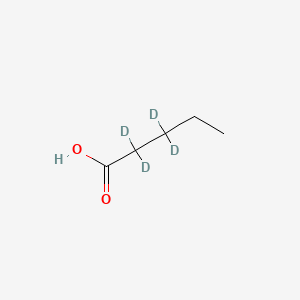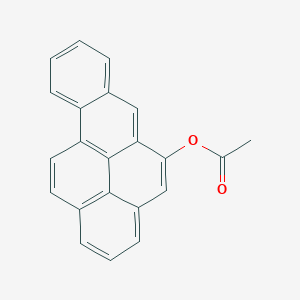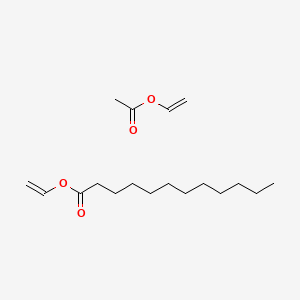
Ethenyl acetate;ethenyl dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a polymer formed from the esterification of ethenyl acetate and ethenyl dodecanoate. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;ethenyl dodecanoate typically involves the esterification reaction between ethenyl acetate and dodecanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under controlled temperature conditions to optimize yield and purity . The esterification process involves heating the reactants with a large excess of water containing a strong-acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactive distillation columns and auxiliary chemical reactions to enhance yield and purity . The production pathways are optimized for energy efficiency, economy, and safety.
化学反应分析
Types of Reactions
Ethenyl acetate;ethenyl dodecanoate undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carboxylic acids and alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base like sodium hydroxide or potassium hydroxide.
Transesterification: Typically uses alcohols and may require a catalyst to proceed efficiently.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
科学研究应用
Ethenyl acetate;ethenyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
作用机制
The mechanism of action of ethenyl acetate;ethenyl dodecanoate involves its interaction with molecular targets through esterification and hydrolysis reactions. The compound can form hydrogen bonds and interact with various functional groups, influencing its reactivity and applications . The pathways involved include nucleophilic attack on the carbonyl carbon and proton transfer mechanisms .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification and hydrolysis reactions.
Methyl butyrate: Another ester with comparable chemical properties.
Uniqueness
Ethenyl acetate;ethenyl dodecanoate is unique due to its polymeric nature and the combination of ethenyl acetate and dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various industries .
属性
CAS 编号 |
26354-30-3 |
|---|---|
分子式 |
C18H32O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
ethenyl acetate;ethenyl dodecanoate |
InChI |
InChI=1S/C14H26O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2;1-3-6-4(2)5/h4H,2-3,5-13H2,1H3;3H,1H2,2H3 |
InChI 键 |
UXAYDBNWIBJTRO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OC=C.CC(=O)OC=C |
相关CAS编号 |
26354-30-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


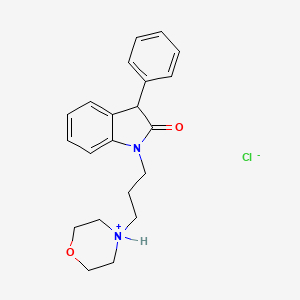
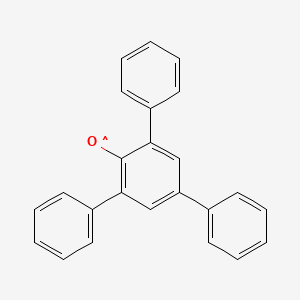

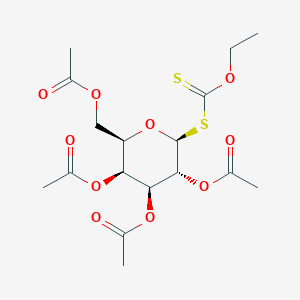
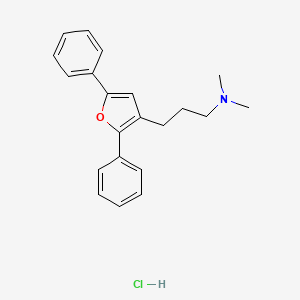

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
